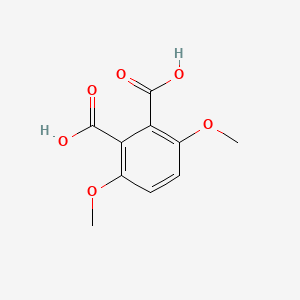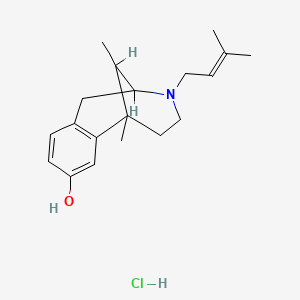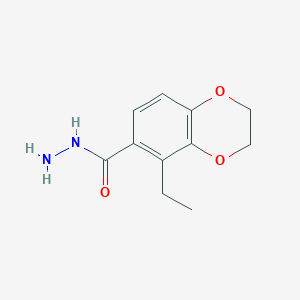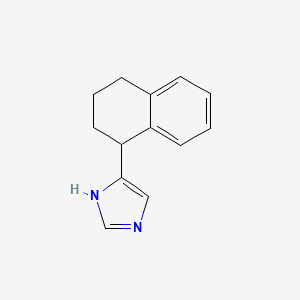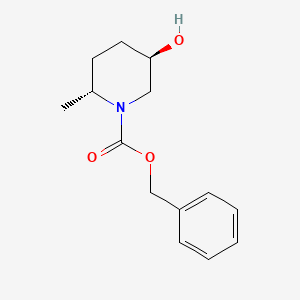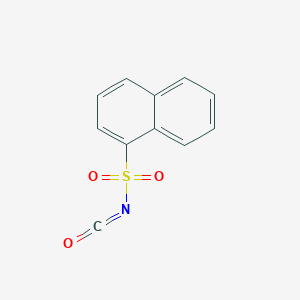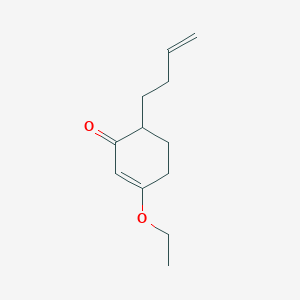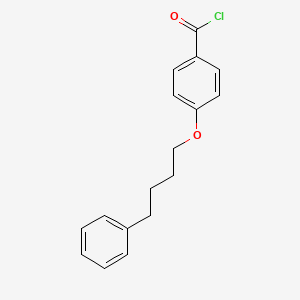
4-(4-phenylbutoxy)benzoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Phenylbutoxy)benzoyl Chloride is an organic compound with the molecular formula C17H17ClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 4-(4-phenylbutoxy) group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenylbutoxy)benzoyl Chloride typically involves the reaction of 4-(4-phenylbutoxy)benzoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:
Preparation of 4-(4-phenylbutoxy)benzoic acid: This can be synthesized through the ring opening of tetrahydrofuran, followed by Friedel-Crafts alkylation, halogenation, condensation, and hydrolysis.
Conversion to this compound: The 4-(4-phenylbutoxy)benzoic acid is then reacted with thionyl chloride (SOCl2) to form the corresponding acid chloride.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are essential to achieve the desired product quality. The process involves large-scale reactions in specialized reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenylbutoxy)benzoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(4-phenylbutoxy)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
4-(4-Phenylbutoxy)benzoic acid: Formed by hydrolysis.
Scientific Research Applications
4-(4-Phenylbutoxy)benzoyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-phenylbutoxy)benzoyl Chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Similar Compounds
4-Phenylazobenzoyl Chloride: Similar in structure but contains an azo group instead of the phenylbutoxy group.
Benzoyl Chloride: The parent compound without the phenylbutoxy substitution.
Uniqueness
4-(4-Phenylbutoxy)benzoyl Chloride is unique due to the presence of the phenylbutoxy group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other benzoyl chloride derivatives may not be effective.
Properties
CAS No. |
108807-05-2 |
|---|---|
Molecular Formula |
C17H17ClO2 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
4-(4-phenylbutoxy)benzoyl chloride |
InChI |
InChI=1S/C17H17ClO2/c18-17(19)15-9-11-16(12-10-15)20-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2 |
InChI Key |
BWMGOAWQGSLEMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


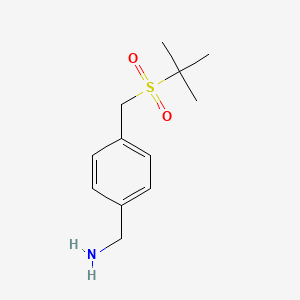
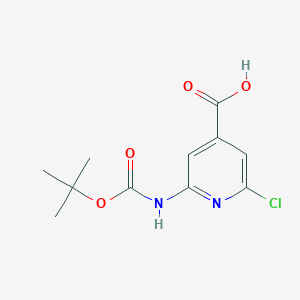
![L-Valine, 3-methyl-N-[[[(1R,2R)-2-(4-penten-1-yl)cyclopropyl]oxy]carbonyl]-](/img/structure/B8660401.png)
